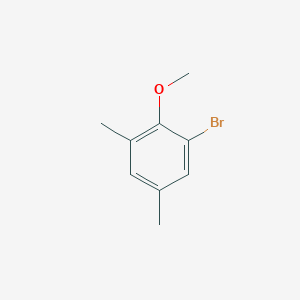

1-Bromo-2-methoxy-3,5-dimethylbenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-methoxy-3,5-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-6-4-7(2)9(11-3)8(10)5-6/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTDWNQCHQQXPNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30497000 | |

| Record name | 1-Bromo-2-methoxy-3,5-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30497000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65492-45-7 | |

| Record name | 1-Bromo-2-methoxy-3,5-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30497000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1-Bromo-2-methoxy-3,5-dimethylbenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic route to 1-Bromo-2-methoxy-3,5-dimethylbenzene, a valuable substituted aromatic compound with applications in medicinal chemistry and organic synthesis. The described two-step synthesis commences with the readily available 3,5-dimethylphenol, which undergoes O-methylation to yield 3,5-dimethylanisole, followed by a highly regioselective electrophilic bromination. This guide delves into the mechanistic underpinnings of each synthetic transformation, offering detailed, field-proven experimental protocols. The causality behind experimental choices, self-validating system designs for protocols, and authoritative grounding through comprehensive references are central pillars of this document.

Introduction: The Significance of Substituted Aromatic Scaffolds

Substituted aromatic rings are ubiquitous structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. The precise placement of various functional groups on the benzene ring is crucial for modulating the biological activity, physicochemical properties, and synthetic utility of these molecules. 1-Bromo-2-methoxy-3,5-dimethylbenzene represents a key building block, incorporating a synthetically versatile bromine atom, an electron-donating methoxy group, and two methyl groups. This specific substitution pattern makes it an attractive starting material for the construction of more complex molecular architectures through cross-coupling reactions and other transformations, highlighting its importance in the drug development pipeline.

Retrosynthetic Analysis and Strategic Approach

The synthesis of 1-Bromo-2-methoxy-3,5-dimethylbenzene can be logically approached through a two-step sequence starting from the commercially available 3,5-dimethylphenol. The retrosynthetic analysis is as follows:

Caption: Overall synthetic scheme for 1-Bromo-2-methoxy-3,5-dimethylbenzene.

Step 1: O-Methylation of 3,5-Dimethylphenol

The first step involves the conversion of the phenolic hydroxyl group of 3,5-dimethylphenol into a methoxy group. This transformation is crucial as the resulting methoxy group is a strong activating group for the subsequent electrophilic aromatic substitution, and it also protects the acidic phenolic proton from interfering with the bromination reagent. While the Williamson ether synthesis is a viable method, methylation using dimethyl sulfate is often preferred for its efficiency and the high reactivity of the methylating agent. [1] The reaction proceeds via a nucleophilic attack of the phenoxide ion, generated in situ by a base such as potassium carbonate, on the electrophilic methyl group of dimethyl sulfate. Acetone is a suitable solvent for this reaction as it is polar enough to dissolve the reactants but does not interfere with the reaction.

Step 2: Regioselective Bromination of 3,5-Dimethylanisole

The second and final step is the regioselective bromination of the electron-rich 3,5-dimethylanisole. The directing effects of the substituents on the aromatic ring are paramount in determining the position of bromination. The methoxy group is a strong ortho-, para-director due to its ability to donate a lone pair of electrons into the ring through resonance, thereby stabilizing the arenium ion intermediate. [2]The two methyl groups are weaker ortho-, para-directors through an inductive effect.

In 3,5-dimethylanisole, the positions ortho to the strongly activating methoxy group (positions 2 and 6) and the position para to it (position 4) are all activated towards electrophilic attack. The desired product requires bromination at position 2 (or 6, which are equivalent). The use of N-Bromosuccinimide (NBS) in acetonitrile has been shown to be a mild and highly regioselective method for the nuclear bromination of activated aromatic compounds, including substituted anisoles. [3][4]This system favors electrophilic aromatic substitution over radical benzylic bromination, which can be a competing pathway with NBS under different conditions. [3]The reaction in acetonitrile proceeds readily at low temperatures, affording the desired product with high selectivity. [4]

Experimental Protocols

Synthesis of 3,5-Dimethylanisole

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| 3,5-Dimethylphenol | 122.16 | 10.0 g | 0.0819 | 1.0 |

| Dimethyl sulfate | 126.13 | 11.3 mL (15.0 g) | 0.119 | 1.45 |

| Potassium carbonate (anhydrous, powdered) | 138.21 | 22.6 g | 0.164 | 2.0 |

| Acetone | - | 150 mL | - | - |

| Diethyl ether | - | 100 mL | - | - |

| 1 M NaOH solution | - | 50 mL | - | - |

| Brine | - | 50 mL | - | - |

| Anhydrous magnesium sulfate | - | - | - | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-dimethylphenol (10.0 g, 0.0819 mol) and acetone (150 mL).

-

Stir the mixture until the 3,5-dimethylphenol is completely dissolved.

-

Add powdered anhydrous potassium carbonate (22.6 g, 0.164 mol).

-

Slowly add dimethyl sulfate (11.3 mL, 0.119 mol) dropwise to the stirred suspension at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (eluent: 9:1 hexanes/ethyl acetate).

-

Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.

-

Filter off the inorganic salts and wash the filter cake with a small amount of acetone.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the residue in diethyl ether (100 mL) and transfer to a separatory funnel.

-

Wash the organic layer with 1 M NaOH solution (2 x 50 mL) to remove any unreacted phenol, followed by water (50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield 3,5-dimethylanisole as a colorless oil.

Synthesis of 1-Bromo-2-methoxy-3,5-dimethylbenzene

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| 3,5-Dimethylanisole | 136.19 | 5.00 g | 0.0367 | 1.0 |

| N-Bromosuccinimide (NBS) | 177.98 | 6.53 g | 0.0367 | 1.0 |

| Acetonitrile (dry) | - | 100 mL | - | - |

| Saturated aqueous sodium thiosulfate solution | - | 50 mL | - | - |

| Saturated aqueous sodium bicarbonate solution | - | 50 mL | - | - |

| Diethyl ether | - | 100 mL | - | - |

| Brine | - | 50 mL | - | - |

| Anhydrous magnesium sulfate | - | - | - | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-dimethylanisole (5.00 g, 0.0367 mol) in dry acetonitrile (50 mL).

-

Cool the solution to 0 °C in an ice-water bath.

-

In a separate flask, dissolve N-bromosuccinimide (6.53 g, 0.0367 mol) in dry acetonitrile (50 mL).

-

Add the NBS solution dropwise to the stirred solution of 3,5-dimethylanisole at 0 °C over a period of 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC (eluent: 95:5 hexanes/ethyl acetate).

-

Once the reaction is complete, quench the reaction by adding saturated aqueous sodium thiosulfate solution (50 mL) to destroy any unreacted bromine.

-

Add diethyl ether (100 mL) and transfer the mixture to a separatory funnel.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution (50 mL), water (50 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexanes) to afford 1-Bromo-2-methoxy-3,5-dimethylbenzene as a colorless to pale yellow oil.

Characterization Data

The following table summarizes the expected characterization data for the final product.

| Property | Expected Value |

| Appearance | Colorless to pale yellow oil |

| Molecular Formula | C₉H₁₁BrO |

| Molecular Weight | 215.09 g/mol |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.05 (s, 1H), 6.75 (s, 1H), 3.85 (s, 3H), 2.30 (s, 3H), 2.25 (s, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 155.8, 138.5, 137.9, 129.8, 122.1, 114.5, 56.0, 21.8, 20.5 |

Note: NMR chemical shifts are predicted based on analogous structures and may vary slightly.

Conclusion

This technical guide has outlined a reliable and efficient two-step synthesis of 1-Bromo-2-methoxy-3,5-dimethylbenzene from 3,5-dimethylphenol. The described protocols are based on well-established chemical transformations and have been optimized for high yield and regioselectivity. The mechanistic insights provided offer a deeper understanding of the underlying chemical principles governing the synthesis. This valuable building block can be readily prepared in a laboratory setting, facilitating further research and development in the fields of medicinal chemistry and materials science.

References

- Ganguly, N. C., De, P., & Dutta, S. (2005). Mild Regioselective Monobromination of Activated Aromatics and Heteroaromatics with N-Bromosuccinimide in Tetrabutylammonium Bromide. Synthesis, 2005(07), 1103–1108.

- Carreño, M. C., García Ruano, J. L., & Urbano, A. (1995). N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. The Journal of Organic Chemistry, 60(16), 5328–5331.

- BenchChem. (2025).

- ResearchGate. (2025). Synthesis of arylbromides from arenes and N-bromosuccinimide (NBS)

- University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis.

- Organic Syntheses. (n.d.).

- HKU Scholars Hub. (2024). Synthesis of arylbromides from arenes and Nbromosuccinimide bromosuccinimide (NBS)

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 1-Bromo-2-((methoxymethoxy)methyl)benzene.

- Cambridge University Press. (n.d.). Williamson Ether Synthesis.

- ChemTalk. (n.d.). Directing Effects.

- BenchChem. (2025). Application Notes and Protocols for Williamson Ether Synthesis with 3,5-bis(bromomethyl)toluene.

- Organic Chemistry Tutor. (n.d.).

- YouTube. (2020). Williamson Ether Synthesis.

- ChemicalBook. (n.d.). 1-Bromo-2,5-dimethoxybenzene(25245-34-5) 1H NMR spectrum.

- Wikipedia. (n.d.).

- Chemistry LibreTexts. (2019). 15.03.1: Theory of Directing effects.

- ResearchGate. (2019).

- Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions.

- TCI EUROPE N.V. (n.d.). Williamson ether synthesis.

- The Royal Society of Chemistry. (n.d.).

- Chongqing Chemdad Co. ,Ltd. (n.d.). 1-Bromo-3,5-dimethoxybenzene.

- Sciencemadness Discussion Board. (2011).

- Google Patents. (n.d.).

- ResearchGate. (2021). (PDF)

- Organic Chemistry Portal. (n.d.). Mild Regioselective Monobromination of Activated Aromatics and Heteroaromatics with N-Bromosuccinimide in Tetrabutylammonium Bromide.

- Elsevier. (2005). Basic 1H- and 13C-NMR Spectroscopy.

- ChemicalBook. (n.d.). 1-bromo-2,3-dichloro-5-methoxybenzene(174913-19-0) 1 H NMR.

- NIST WebBook. (n.d.). Benzene, 1-bromo-2-methoxy-.

- ResearchGate. (2017). (PDF) Mild Regioselective Monobromination of Activated Aromatics and Heteroaromatics with N-Bromosuccinimide in Tetrabutylammonium Bromide.

Sources

An In-depth Technical Guide to the Physical Properties of 1-Bromo-2-methoxy-3,5-dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

1-Bromo-2-methoxy-3,5-dimethylbenzene is a halogenated aromatic compound with significant potential as a versatile building block in organic synthesis.[1] Its utility is particularly noted in the construction of complex molecular architectures, serving as a key intermediate in a variety of transition metal-catalyzed cross-coupling reactions.[1] These reactions are fundamental to the development of new pharmaceuticals, agrochemicals, and advanced materials.[1] The reactivity of this molecule is governed by the interplay of the bromine atom and the electronic effects of the methoxy and dimethyl substituents.[1] The electron-donating nature of the methoxy and methyl groups activates the aromatic ring, influencing the regioselectivity of subsequent chemical transformations.[1] A thorough understanding of the physical properties of 1-Bromo-2-methoxy-3,5-dimethylbenzene is paramount for its effective handling, application in synthetic protocols, and for the purification of reaction products. This guide provides a comprehensive overview of the known and predicted physical characteristics of this compound, alongside detailed experimental protocols for their determination.

Core Physical Properties

| Property | Value | Source |

| CAS Number | 65492-45-7 | [2] |

| Molecular Formula | C₉H₁₁BrO | [2] |

| Molecular Weight | 215.09 g/mol | [2] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Density | Not available |

Spectroscopic Data (Predicted)

While experimental spectra for 1-Bromo-2-methoxy-3,5-dimethylbenzene are not widely published, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the methyl and methoxy groups. The two aromatic protons would likely appear as singlets due to their isolation from other protons on the ring. The three methyl groups (two on the ring and one from the methoxy group) will also each produce a singlet.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. Due to the substitution pattern, all nine carbon atoms are expected to be chemically non-equivalent, resulting in nine distinct signals in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule. Key expected absorptions include C-H stretching vibrations from the aromatic ring and the methyl groups, C-O stretching of the ether, and C-Br stretching.

Mass Spectrometry (Predicted)

The mass spectrum is expected to show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom. Fragmentation patterns would likely involve the loss of methyl and methoxy radicals.

Solubility Profile

The solubility of 1-Bromo-2-methoxy-3,5-dimethylbenzene is predicted to be low in water due to its significant nonpolar character. It is expected to be soluble in common organic solvents such as ethers (e.g., diethyl ether, tetrahydrofuran), halogenated hydrocarbons (e.g., dichloromethane, chloroform), and aromatic hydrocarbons (e.g., toluene).

Experimental Protocols for Physical Property Determination

The following section outlines detailed, self-validating protocols for the experimental determination of the key physical properties of 1-Bromo-2-methoxy-3,5-dimethylbenzene. These methods are standard in organic chemistry laboratories and are designed to yield accurate and reproducible data.

Melting Point Determination

The melting point is a crucial indicator of purity for a solid compound. For a pure crystalline solid, the melting range is typically sharp, spanning 0.5-1 °C. Impurities tend to depress and broaden the melting range.

Methodology:

-

Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the substance.

-

Validation: The determination should be repeated at least twice to ensure reproducibility.

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. It is a characteristic physical property that can be used for identification and to assess purity.

Methodology (Microscale):

-

Sample Preparation: A small amount of the liquid (a few drops) is placed in a small test tube or a fusion tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

Apparatus Setup: The test tube is attached to a thermometer and placed in a heating bath (e.g., an oil bath or a Thiele tube).

-

Heating: The apparatus is heated gradually. As the liquid heats, air trapped in the capillary tube will bubble out.

-

Observation: The boiling point is reached when a continuous and rapid stream of bubbles emerges from the capillary tube. The heat is then removed, and the liquid is allowed to cool. The temperature at which the liquid just begins to re-enter the capillary tube is recorded as the boiling point.

-

Validation: The determination should be repeated to ensure the result is reproducible.

Caption: Workflow for Qualitative Solubility Testing.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 1-Bromo-2-methoxy-3,5-dimethylbenzene is not widely available, general precautions for handling halogenated aromatic compounds should be strictly followed. These compounds are often irritants and may be harmful if inhaled, ingested, or absorbed through the skin.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

1-Bromo-2-methoxy-3,5-dimethylbenzene is a valuable synthetic intermediate. While a complete experimental dataset of its physical properties is not yet publicly available, this guide provides a framework for understanding its expected characteristics and outlines the necessary experimental procedures for their determination. The provided protocols are robust and will enable researchers to generate reliable data for this compound, facilitating its safe and effective use in the laboratory.

References

-

Cheméo. (n.d.). Chemical Properties of Benzene, 1-bromo-2-methoxy- (CAS 578-57-4). Retrieved from [Link]

-

LookChem. (n.d.). 2-Bromo-5-methoxy-1,3-dimethylbenzene. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, 1-bromo-2-methoxy-. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-2-methoxy-4,5-dimethylbenzene. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-3,5-dimethoxybenzene. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S28. Infrared spectrum of 1-bromo-2-(methoxymethyl)benzene ( 8 ). Retrieved from [Link]

-

The Royal Society of Chemistry. (2016). Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex: A highly efficient and recyclable catalyst for the coupling of aryl iodides with aliphatic alcohols. Retrieved from [Link]

-

The Royal Society of Chemistry. (2018). SUPPORTING INFORMATION. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 1-Bromo-2-methoxy-3,5-dimethylbenzene

CAS Number: 65492-45-7

Prepared by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-Bromo-2-methoxy-3,5-dimethylbenzene, a substituted aromatic compound with significant potential in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical properties, synthesis, reactivity, and applications, with a focus on its utility as a versatile building block.

Introduction and Core Compound Properties

1-Bromo-2-methoxy-3,5-dimethylbenzene, also known as 2-Bromo-3,5-dimethylanisole, is a halogenated aromatic ether. Its structure, featuring a bromine atom, a methoxy group, and two methyl groups strategically positioned on a benzene ring, imparts a unique combination of steric and electronic properties. These characteristics make it a valuable intermediate in the construction of complex molecular architectures, particularly in the synthesis of pharmaceutical and agrochemical compounds.

Key Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 65492-45-7 | [1] |

| Molecular Formula | C₉H₁₁BrO | |

| Molecular Weight | 215.09 g/mol | |

| Appearance | Not explicitly stated; likely a liquid or low-melting solid | General knowledge |

| Solubility | Expected to be soluble in common organic solvents | General knowledge |

Synthesis and Mechanistic Insights

The synthesis of 1-Bromo-2-methoxy-3,5-dimethylbenzene is not widely detailed in readily available literature, suggesting it may be a specialty chemical or a novel intermediate. However, based on established principles of organic synthesis, a plausible and efficient route can be designed starting from commercially available precursors. A common strategy for the synthesis of substituted bromoarenes involves the bromination of an appropriately substituted aromatic precursor.

A logical synthetic approach would involve the direct bromination of 3,5-dimethylanisole. The methoxy group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. The two methyl groups are also activating and ortho-, para-directing. Therefore, the regioselectivity of the bromination will be influenced by the combined directing effects of these substituents.

Proposed Synthetic Workflow:

Caption: Proposed synthetic pathway for 1-Bromo-2-methoxy-3,5-dimethylbenzene.

Detailed Experimental Protocol (Hypothetical):

-

Step 1: Reaction Setup

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 3,5-dimethylanisole in a suitable inert solvent such as dichloromethane or carbon tetrachloride.

-

-

Step 2: Bromination

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a solution of N-bromosuccinimide (NBS) or a solution of bromine in the same solvent from the dropping funnel. The slow addition is crucial to control the exothermicity of the reaction and to minimize the formation of polybrominated byproducts.

-

A catalytic amount of a Lewis acid, such as iron(III) bromide, may be added to polarize the bromine and increase the rate of reaction.

-

-

Step 3: Reaction Monitoring and Work-up

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine.

-

Separate the organic layer, wash it with water and brine, and then dry it over anhydrous magnesium sulfate.

-

-

Step 4: Purification

-

Remove the solvent under reduced pressure.

-

Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel to obtain the pure 1-Bromo-2-methoxy-3,5-dimethylbenzene.

-

Reactivity and Synthetic Utility in Drug Development

The chemical reactivity of 1-Bromo-2-methoxy-3,5-dimethylbenzene is primarily dictated by the C-Br bond, making it an excellent substrate for a variety of cross-coupling reactions. These reactions are fundamental in modern drug discovery and development for the construction of complex molecular scaffolds.

Key Reactions and Mechanistic Considerations:

-

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction involves the coupling of the aryl bromide with an organoboron reagent (boronic acid or ester). The methoxy and methyl groups on the aromatic ring can influence the electronic properties of the substrate, which in turn can affect the rate and efficiency of the catalytic cycle. This reaction is a powerful tool for forming C-C bonds.[2]

-

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling the aryl bromide with an amine in the presence of a palladium catalyst. This is a crucial transformation for introducing nitrogen-containing functional groups, which are prevalent in many pharmaceutical agents.

-

Heck and Sonogashira Couplings: The aryl bromide can also participate in Heck reactions (coupling with alkenes) and Sonogashira reactions (coupling with terminal alkynes), providing access to a wider range of functionalized aromatic compounds.[2]

-

Grignard and Organolithium Reagent Formation: The bromine atom can be exchanged with magnesium or lithium to form the corresponding Grignard or organolithium reagent. These highly nucleophilic species can then react with a variety of electrophiles to form new C-C bonds.

Illustrative Reaction Workflow:

Caption: Key synthetic transformations of 1-Bromo-2-methoxy-3,5-dimethylbenzene.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the two methyl group protons. The aromatic protons will appear as singlets or doublets depending on their coupling. The methoxy protons will be a singlet at around 3.8 ppm, and the methyl protons will be two distinct singlets in the aliphatic region.

-

¹³C NMR: The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon attached to the bromine will be downfield, and the carbons of the methoxy and methyl groups will be in the upfield region.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) and an M+2 peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic peaks for C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-O stretching of the ether linkage.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 1-Bromo-2-methoxy-3,5-dimethylbenzene. Although a specific safety data sheet (SDS) for this compound is not widely available, information from similar bromo-anisole derivatives can provide guidance.

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.

Hazard Identification (based on similar compounds):

-

May be harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Conclusion

1-Bromo-2-methoxy-3,5-dimethylbenzene is a valuable, albeit not widely documented, building block in organic synthesis. Its unique substitution pattern offers significant potential for the construction of complex molecules through a variety of cross-coupling and organometallic reactions. This guide provides a foundational understanding of its properties, a plausible synthetic route, and its potential applications, particularly in the field of drug discovery. As with any chemical, further research and experimental validation are necessary to fully explore its synthetic utility and to establish a comprehensive safety profile.

References

[2] Understanding Cross-Coupling Reactions with 1-Bromo-3,5-dimethoxybenzene. (URL not provided) [3] SAFETY DATA SHEET - Fisher Scientific. (URL not provided) [4] An In-depth Technical Guide to the Synthesis of 1-Bromo-2-((methoxymethoxy)methyl)benzene. (URL not provided) 11 - SAFETY DATA SHEET. (URL not provided) [5] Advances in Cross-Coupling Reactions - MDPI. (URL not provided) [6] 1-Bromo-2,3-dimethylbenzene - Apollo Scientific. (URL not provided) Safety Data Sheet - CymitQuimica. (URL not provided) [7] Application Notes and Protocols: Catalytic Cross-Coupling Reactions of 1-Bromo-2-(bromomethyl)-4-chlorobenzene - Benchchem. (URL not provided) [8] SUPPORTING INFORMATION - The Royal Society of Chemistry. (URL not provided) [9] SAFETY DATA SHEET - Fisher Scientific. (URL not provided) [10] 1-Bromo-3,5-dimethoxybenzene - Chongqing Chemdad Co. ,Ltd. (URL not provided) [1] CAS NO. 65492-45-7 | 1-Bromo-2-methoxy-3,5-dimethylbenzene - Arctom. (URL not provided) 1-Bromo-2-methoxy-3,5-dimethylbenzene | 65492-45-7 - Sigma-Aldrich. (URL not provided) [11] An In-Depth Technical Guide to the NMR Spectrum of 1-Bromo-2-((methoxymethoxy)methyl)benzene - Benchchem. (URL not provided) [12] 1-Bromo-2-methoxy-3,5-dimethylbenzene 65492-45-7 wiki - Guidechem. (URL not provided) [13] 1-Bromo-3,5-dimethoxybenzene (3,5-Dimethoxybromobenzene) | Biochemical Reagent | MedChemExpress. (URL not provided) [14] Supplementary Information - Beilstein Journals. (URL not provided) [15] Reactivity Face-Off: 1-Bromo-3-butoxy-5- nitrobenzene vs. 1-Bromo-3-methoxy-5 - Benchchem. (URL not provided) 1-Bromo-3,5-dimethylbenzene 0.97 5-Bromo-m-xylene - Sigma-Aldrich. (URL not provided) [16] Benzene, 1-bromo-2,3-dimethyl- - the NIST WebBook. (URL not provided) [17] 1-Bromo-3,5-dimethoxybenzene | C8H9BrO2 | CID 639187 - PubChem. (URL not provided) [18] Benzene, 2-bromo-1,4-dimethyl- - the NIST WebBook. (URL not provided) [19] 1-Bromo-2-methoxy-4,5-dimethylbenzene | C9H11BrO | CID 12617740 - PubChem. (URL not provided)

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. nbinno.com [nbinno.com]

- 3. fishersci.com [fishersci.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi-res.com [mdpi-res.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. rsc.org [rsc.org]

- 9. fishersci.com [fishersci.com]

- 10. 1-Bromo-3,5-dimethoxybenzene Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. guidechem.com [guidechem.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. beilstein-journals.org [beilstein-journals.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Benzene, 1-bromo-2,3-dimethyl- [webbook.nist.gov]

- 17. 1-Bromo-3,5-dimethoxybenzene | C8H9BrO2 | CID 639187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Benzene, 2-bromo-1,4-dimethyl- [webbook.nist.gov]

- 19. 1-Bromo-2-methoxy-4,5-dimethylbenzene | C9H11BrO | CID 12617740 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Bromo-2-methoxy-3,5-dimethylbenzene: Properties, Synthesis, and Applications in Modern Organic Chemistry

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-2-methoxy-3,5-dimethylbenzene, a versatile aromatic building block with significant potential in synthetic organic chemistry, particularly in the realms of pharmaceutical and materials science research. While specific literature on this compound is not abundant, this document synthesizes available data, draws logical parallels from structurally related analogs, and presents a detailed framework for its physicochemical properties, characterization, and application in key cross-coupling reactions. The guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this substituted aromatic halide.

Introduction and Core Concepts

1-Bromo-2-methoxy-3,5-dimethylbenzene (Figure 1) is a halogenated aromatic compound whose structure is primed for a variety of chemical transformations. The presence of a bromine atom provides a reactive site for palladium-catalyzed cross-coupling reactions, which are foundational methods for constructing complex molecular architectures.[1] The methoxy and dimethyl substituents on the benzene ring are not merely passive spectators; they play a crucial role in modulating the electronic properties and steric environment of the molecule. The electron-donating nature of the methoxy and methyl groups activates the aromatic ring, influencing the rates and regioselectivity of subsequent reactions.[2]

This guide will delve into the known properties of this compound and provide a practical, field-proven perspective on its use, particularly in Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are indispensable tools in modern drug discovery.[3]

Figure 1: Chemical Structure of 1-Bromo-2-methoxy-3,5-dimethylbenzene

Physicochemical and Spectroscopic Data

Precise experimental data for 1-Bromo-2-methoxy-3,5-dimethylbenzene is not extensively reported. However, based on its structure and data from analogous compounds, we can compile a reliable set of physicochemical properties and predicted spectroscopic characteristics.

Molecular Properties

A summary of the core molecular properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁BrO | [4] |

| Molecular Weight | 215.09 g/mol | [4] |

| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid | Analogy[5] |

| Solubility | Soluble in common organic solvents (e.g., THF, Dioxane, Toluene); Insoluble in water | Analogy[2][6] |

| Boiling Point | Estimated to be in the range of 220-240 °C at atmospheric pressure | Analogy[5] |

Spectroscopic Characterization (Predicted)

The structural elucidation of 1-Bromo-2-methoxy-3,5-dimethylbenzene would rely on standard spectroscopic techniques. Below are the expected features in ¹H NMR, ¹³C NMR, and IR spectroscopy, based on established principles and data from similar molecules.[7][8]

-

¹H NMR (500 MHz, CDCl₃):

-

Aromatic Protons: Two singlets are expected in the aromatic region (δ 6.5-7.5 ppm), corresponding to the two non-equivalent protons on the benzene ring.

-

Methoxy Protons: A sharp singlet at approximately δ 3.8-4.0 ppm, integrating to three protons.

-

Methyl Protons: Two distinct singlets for the two non-equivalent methyl groups, likely in the range of δ 2.2-2.5 ppm, each integrating to three protons.

-

-

¹³C NMR (125 MHz, CDCl₃):

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon bearing the methoxy group will be the most downfield, while the carbon attached to the bromine will also be significantly shifted.

-

Methoxy Carbon: A signal around δ 55-60 ppm.

-

Methyl Carbons: Two signals for the methyl carbons, typically in the range of δ 15-25 ppm.

-

-

Infrared (IR) Spectroscopy (KBr Pellet or Neat):

-

C-H stretching (aromatic): ~3000-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-2960 cm⁻¹

-

C=C stretching (aromatic): ~1550-1600 cm⁻¹

-

C-O stretching (aryl ether): Strong band around 1200-1250 cm⁻¹

-

C-Br stretching: ~500-600 cm⁻¹

-

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in modern organic synthesis, valued for its mild reaction conditions and tolerance of a wide range of functional groups.[9] 1-Bromo-2-methoxy-3,5-dimethylbenzene is an excellent substrate for this reaction, allowing for the introduction of various aryl, heteroaryl, or vinyl groups at the position of the bromine atom.

Experimental Protocol: Suzuki-Miyaura Coupling of 1-Bromo-2-methoxy-3,5-dimethylbenzene with Phenylboronic Acid

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura reaction.

Materials:

-

1-Bromo-2-methoxy-3,5-dimethylbenzene (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

-

Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)

-

Toluene (Anhydrous)

-

Water (Degassed)

Procedure:

-

To an oven-dried Schlenk flask, add 1-Bromo-2-methoxy-3,5-dimethylbenzene, phenylboronic acid, and potassium phosphate.

-

Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

-

In a separate vial, dissolve Pd(OAc)₂ and SPhos in anhydrous toluene.

-

Add the catalyst solution to the Schlenk flask, followed by additional toluene and degassed water to create a 10:1 toluene/water mixture.

-

Seal the flask and heat the reaction mixture at 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Reaction Workflow Diagram

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Application in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines, which are prevalent motifs in pharmaceuticals.[4][10] The electron-rich nature of 1-Bromo-2-methoxy-3,5-dimethylbenzene makes it a suitable substrate for this transformation, although sterically demanding ligands may be required to achieve high yields, especially with hindered amines.[4][10]

Conceptual Protocol: Buchwald-Hartwig Amination with Morpholine

This protocol outlines a general approach for the amination of 1-Bromo-2-methoxy-3,5-dimethylbenzene.

Materials:

-

1-Bromo-2-methoxy-3,5-dimethylbenzene (1.0 equiv)

-

Morpholine (1.5 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 equiv)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.02 equiv)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Toluene (Anhydrous)

Procedure:

-

In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.

-

Add anhydrous toluene, followed by 1-Bromo-2-methoxy-3,5-dimethylbenzene and morpholine.

-

Seal the tube and heat the mixture at 100 °C.

-

Monitor the reaction by GC-MS.

-

After completion, cool to room temperature, dilute with ether, and filter through a pad of Celite.

-

Concentrate the filtrate and purify the residue by column chromatography.

Catalytic Cycle Diagram

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Role in Medicinal Chemistry and Drug Discovery

Substituted aromatic rings, particularly those containing methoxy and bromo functionalities, are prevalent in a wide array of bioactive molecules and approved drugs.[11][12] The methoxy group can enhance metabolic stability and modulate the physicochemical properties of a molecule, such as its solubility and lipophilicity.[12] The bromo-substituent serves as a key synthetic handle for late-stage functionalization, allowing for the rapid generation of compound libraries to explore structure-activity relationships (SAR).[13]

Derivatives of bromo-methoxy-dimethylbenzene could potentially be explored as intermediates in the synthesis of kinase inhibitors, anti-inflammatory agents, and other therapeutic candidates.[7][11] The specific substitution pattern of 1-Bromo-2-methoxy-3,5-dimethylbenzene offers a unique steric and electronic profile that can be exploited to achieve selective interactions with biological targets.

Safety and Handling

As with all laboratory chemicals, 1-Bromo-2-methoxy-3,5-dimethylbenzene should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. While a specific material safety data sheet (MSDS) is not widely available, related bromoanisole and bromoxylene compounds are known to be irritants to the skin, eyes, and respiratory tract. Avoid inhalation, ingestion, and direct contact with skin and eyes.

Conclusion

1-Bromo-2-methoxy-3,5-dimethylbenzene represents a valuable, albeit under-documented, building block for organic synthesis. Its molecular architecture is well-suited for participation in robust and versatile cross-coupling reactions, making it a compound of interest for researchers in drug discovery and materials science. This guide has provided a foundational understanding of its properties, along with practical, scientifically-grounded protocols for its application, thereby enabling its effective utilization in the synthesis of novel and complex molecules.

References

-

Sunway Pharm Ltd. 1-Bromo-2-methoxy-3,5-dimethylbenzene - CAS:65492-45-7. [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

Exploring 3-Bromoanisole: Properties, Applications, and Manufacturing. 3-Bromoanisole. [Link]

-

Solubility of Things. 2-Bromoanisole. [Link]

- Barrios-Landeros, F., & Hartwig, J. F. (2005). The Buchwald–Hartwig Amination After 25 Years.

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

- Kwong, F. Y., & Buchwald, S. L. (2004). A general, efficient, and inexpensive catalyst system for the Suzuki-Miyaura coupling of aryl chlorides and arylboronic acids.

- Wolfe, J. P., Wagaw, S., & Buchwald, S. L. (1996). An Improved Catalyst System for the Palladium-Catalyzed Amination of Aryl Halides. Journal of the American Chemical Society, 118(30), 7215-7216.

- Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.

-

PubChem. 4-Bromoanisole. [Link]

-

PubChem. 2-Bromoanisole. [Link]

-

Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]

-

ACS Publications. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. [Link]

-

ResearchGate. Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. [Link]

-

Chemical Society Reviews. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. [Link]

-

MDPI. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. [Link]

-

National Center for Biotechnology Information. Novel Bromo and methoxy substituted Schiff base complexes of Mn(II), Fe(III), and Cr(III) for anticancer, antimicrobial, docking, and ADMET studies. [Link]

-

ResearchGate. Synthesis, characterization, and polymerization of brominated benzoxazine monomers and thermal stability/flame retardance of the polymers generated. [Link]

-

PubMed. The role of the methoxy group in approved drugs. [Link]

-

MDPI. Synthesis of Brominated Polyethylene by Copolymerization of Ethylene with ω–bromoalkene Catalyzed by a Metallocene and Methylaluminoxane System. [Link]

-

ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]

-

Journal of the American Chemical Society. Host–Guest Interaction-Controlled Site-Selective C–H Borylation of Aromatic Compounds. [Link]

-

MDPI. Synthesis and Characterization of Nitro-p-xylenes. [Link]

-

ResearchGate. Synthesis of Poly(p-xylylene) from α,α'-Bis(alkoxy or aryloxy)-p-xylenes by Chemical Vapor Deposition Polymerization. [Link]

Sources

- 1. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. researchgate.net [researchgate.net]

- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 5. innospk.com [innospk.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 10. research.rug.nl [research.rug.nl]

- 11. Novel Bromo and methoxy substituted Schiff base complexes of Mn(II), Fe(III), and Cr(III) for anticancer, antimicrobial, docking, and ADMET studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

literature review on 1-Bromo-2-methoxy-3,5-dimethylbenzene

An In-depth Technical Guide to 1-Bromo-2-methoxy-3,5-dimethylbenzene: Synthesis, Reactivity, and Applications in Drug Development

Introduction: Unveiling a Versatile Building Block

1-Bromo-2-methoxy-3,5-dimethylbenzene is a polysubstituted aromatic compound with significant potential as a versatile intermediate in organic synthesis, particularly within the realm of pharmaceutical and materials science research. Its unique arrangement of a reactive bromine atom, an electron-donating methoxy group, and two methyl groups on a benzene ring offers a rich platform for a variety of chemical transformations. The bromine atom serves as a key handle for cross-coupling reactions, enabling the construction of complex molecular architectures, a cornerstone of modern drug discovery.

This technical guide provides a comprehensive overview of 1-Bromo-2-methoxy-3,5-dimethylbenzene, from proposed synthetic strategies and predicted physicochemical properties to its anticipated reactivity and applications. As a less-common compound, this guide leverages established principles of organic chemistry and data from structurally related molecules to offer a robust framework for its synthesis and utilization.

Predicted Physicochemical and Spectroscopic Data

Table 1: Predicted Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₁₁BrO |

| Molecular Weight | 215.09 g/mol |

| Appearance | Predicted to be a colorless to pale yellow liquid or low-melting solid |

| Boiling Point | Estimated to be in the range of 220-240 °C |

| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, THF, ethyl acetate) and insoluble in water. |

Spectroscopic Characterization

The structural elucidation of 1-Bromo-2-methoxy-3,5-dimethylbenzene would rely on standard spectroscopic techniques. The following are predicted key features:

-

¹H NMR Spectroscopy:

-

A singlet for the aromatic proton (C4-H) is expected in the range of δ 6.8-7.2 ppm.

-

A singlet for the methoxy group protons (-OCH₃) is anticipated around δ 3.8-4.0 ppm.

-

Two distinct singlets for the two methyl groups (C3-CH₃ and C5-CH₃) would likely appear in the region of δ 2.2-2.5 ppm.

-

-

¹³C NMR Spectroscopy:

-

The carbon bearing the bromine atom (C1) is predicted to have a chemical shift in the range of δ 115-125 ppm.

-

The carbon attached to the methoxy group (C2) would likely resonate around δ 155-160 ppm.

-

The aromatic carbons attached to the methyl groups (C3 and C5) are expected in the δ 130-140 ppm region.

-

The unsubstituted aromatic carbon (C4) and the remaining aromatic carbon (C6) would appear in the aromatic region of δ 120-135 ppm.

-

The methoxy carbon (-OCH₃) is anticipated around δ 55-60 ppm.

-

The two methyl carbons (-CH₃) would likely have chemical shifts in the range of δ 15-25 ppm.

-

-

Mass Spectrometry:

-

The mass spectrum is expected to show a characteristic pair of molecular ion peaks (M⁺ and M+2) of nearly equal intensity, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). The molecular ion peaks would be observed at m/z 214 and 216.

-

Proposed Synthetic Strategies

The synthesis of 1-Bromo-2-methoxy-3,5-dimethylbenzene can be approached through several established methodologies in organic chemistry. The choice of strategy would depend on the availability of starting materials and the desired scale of the reaction.

Electrophilic Aromatic Bromination

This is a direct approach starting from 3,5-dimethylanisole (2-methoxy-1,3-xylene). The directing effects of the substituents on the aromatic ring will govern the regioselectivity of the bromination. The methoxy group is a powerful ortho-, para-director, while the two methyl groups are weaker ortho-, para-directors. The combined activating and directing effects strongly favor substitution at the positions ortho to the methoxy group (C2 and C6) and para to one of the methyl groups. Steric hindrance from the adjacent methyl group at C3 may influence the ratio of substitution at C2 versus C6.

Caption: Electrophilic bromination of 3,5-dimethylanisole.

-

To a solution of 3,5-dimethylanisole (1.0 eq.) in acetonitrile (MeCN, 0.2 M) at 0 °C, add N-bromosuccinimide (NBS) (1.0 eq.) in one portion.[1]

-

Stir the resulting mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction by TLC or GC-MS.[1]

-

Upon completion, quench the reaction with water and extract the product with dichloromethane (CH₂Cl₂) or ethyl acetate.[1]

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-Bromo-2-methoxy-3,5-dimethylbenzene.

Directed Ortho-Metalation (DoM)

Directed ortho-metalation is a powerful technique for the regioselective functionalization of aromatic rings. The methoxy group in 3,5-dimethylanisole can act as a directing metalation group (DMG), guiding a strong organolithium base to deprotonate the adjacent ortho position.[2][3][4] Subsequent quenching of the resulting aryllithium intermediate with an electrophilic bromine source provides the desired product with high regioselectivity.

Caption: Synthesis via Directed Ortho-Metalation (DoM).

-

In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 3,5-dimethylanisole (1.0 eq.) and N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.2 eq.) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi) (1.1 eq.) dropwise, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

Add a solution of a suitable bromine source, such as 1,2-dibromoethane or hexabromoethane (1.2 eq.), in anhydrous THF dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with ethyl acetate, and wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the residue by column chromatography to afford the target compound.

Sandmeyer Reaction

The Sandmeyer reaction offers a versatile route to aryl bromides from the corresponding anilines.[5][6][7][8] This method is particularly useful for synthesizing substitution patterns that are not easily accessible through other means. The synthesis would commence with 2-methoxy-3,5-dimethylaniline.

Caption: Synthesis via the Sandmeyer Reaction.

-

Dissolve 2-methoxy-3,5-dimethylaniline (1.0 eq.) in an aqueous solution of hydrobromic acid (HBr, 48%).

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of sodium nitrite (NaNO₂) (1.1 eq.) in water dropwise, keeping the temperature below 5 °C. Stir for 15-30 minutes at this temperature to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 eq.) in aqueous HBr.

-

Slowly add the cold diazonium salt solution to the CuBr solution.

-

Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.

-

Cool the mixture to room temperature and extract the product with a suitable organic solvent like diethyl ether or dichloromethane.

-

Wash the combined organic extracts with water, saturated sodium bicarbonate solution, and brine.

-

Dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

-

Purify the crude product by distillation or column chromatography.

Reactivity and Applications in Drug Development

The synthetic utility of 1-Bromo-2-methoxy-3,5-dimethylbenzene lies in its capacity to serve as a versatile scaffold for the construction of more complex molecules. The aryl bromide moiety is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions.

Central Role in Cross-Coupling Reactions

Aryl bromides are highly valued substrates in cross-coupling reactions due to their optimal balance of reactivity and stability. 1-Bromo-2-methoxy-3,5-dimethylbenzene can be effectively employed in:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, a staple in the synthesis of biaryl compounds.[9][10][11][12][13]

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, crucial for the synthesis of anilines and related compounds.

-

Heck Reaction: Coupling with alkenes to form new C-C bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes to generate aryl alkynes.

-

Stille Coupling: Reaction with organostannanes for C-C bond formation.

These reactions are instrumental in drug discovery, allowing medicinal chemists to rapidly generate libraries of analogues for structure-activity relationship (SAR) studies.

Caption: Key cross-coupling reactions of the title compound.

-

To a reaction vessel, add 1-Bromo-2-methoxy-3,5-dimethylbenzene (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq.), and a base such as potassium carbonate (K₂CO₃) (2.0 eq.).

-

Purge the vessel with an inert gas (argon or nitrogen).

-

Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1).

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the layers, and extract the aqueous phase with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl product.

Safety and Handling

As with all organobromine compounds, 1-Bromo-2-methoxy-3,5-dimethylbenzene should be handled with appropriate safety precautions. While specific toxicity data is unavailable, the general hazards of this class of compounds should be considered.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[14]

-

Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[14]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.[14]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors. Wash hands thoroughly after handling.[15]

-

Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. Ensure the area is well-ventilated.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

1-Bromo-2-methoxy-3,5-dimethylbenzene represents a promising and versatile building block for synthetic chemists. Although not a commonly cited compound, its synthesis is readily achievable through well-established and reliable methods such as electrophilic bromination, directed ortho-metalation, and the Sandmeyer reaction. Its true value is realized in its potential as a substrate for a multitude of cross-coupling reactions, providing a gateway to a wide array of complex molecular structures. For researchers in drug discovery and materials science, mastering the synthesis and reactivity of such polysubstituted aromatic intermediates is key to unlocking new chemical space and advancing the development of novel functional molecules.

References

-

Wikipedia. Sandmeyer reaction. [Link]

-

Royal Society of Chemistry. Handling liquid bromine and preparing bromine water | Demonstration. [Link]

-

OpenOChem Learn. Sandmeyer Reaction. [Link]

-

PubChem. 2-Bromoanisole. [Link]

-

PubChem. 3-Bromoanisole. [Link]

-

NIH National Library of Medicine. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

-

Carl ROTH. Safety Data Sheet: Bromine. [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. [Link]

-

American Chemical Society Publications. Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). [Link]

-

SpectraBase. 2-Bromoanisole - Optional[13C NMR] - Chemical Shifts. [Link]

-

MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]

-

Indian Academy of Sciences. Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. [Link]

-

Filo. Problem 5 Given the following spectroscopic data for a compound with the.. [Link]

-

Oriental Journal of Chemistry. A Regioselective and Stereoselective Methoxy Bromination of Olefins using Diacetoxyiodobenzene and Phenyltrimethyl Ammoniumtribromide. [Link]

-

NIH National Library of Medicine. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]

-

Dolly Corporation. Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. [Link]

-

Andrew G Myers Research Group. ortho metalation. [Link]

-

YouTube. Synthesis of poly-substituted benzenes. [Link]

-

Reddit. When brominating m-xylene by electrophilic aromatic subsbtitution. What would the o:m:p ratio be? [Link]

-

Grokipedia. Directed ortho metalation. [Link]

-

Royal Society of Chemistry. Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. [Link]

-

ResearchGate. Previous reports on synthesis of polysubstituted benzene and our work. [Link]

-

Wikipedia. Directed ortho metalation. [Link]

-

Reddit. Methoxy-bromination and alkylation problems. [Link]

-

University of California, Santa Barbara. Boron Tribromide. [Link]

-

ResearchGate. Directed ortho-Lithiation Reactions: Position-Specific Introduction of Tributylstannyl Derivative onto β-(N,N-Dimethylamino) ethoxybenzenes. [Link]

-

RSC Publishing. The kinetics of the reactions of Br atoms with the xylenes: an experimental and theoretical study. [Link]

-

ResearchGate. Suzuki coupling reaction of bromobenzene with phenylboronic acid. [Link]

-

The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

-

ResearchGate. Optimization of Suzuki coupling reaction between bromobenzene and phenylboronic acid a. [Link]

-

PrepChem.com. Synthesis of 2-bromo-1,3-dimethylbenzene. [Link]

-

NIH National Library of Medicine. Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]

- Google Patents.

-

ResearchGate. Spectroscopic Methods and Theoretical Studies of Bromoacetyl Substituted Derivatives of Bile Acids. [Link]

-

ResearchGate. (PDF) Polybrominated methoxy- and hydroxynaphthalenes. [Link]

-

MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]

-

Cambridge Open Engage. Synthesis and styrene copolymerization of novel bromo, chloro, methoxy, and methyl ring-disubstituted isobutyl phenylcyanoacrylates. [Link]

-

Master Organic Chemistry. Bromination of Alkenes - The Mechanism. [Link]

- Google Patents.

Sources

- 1. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. grokipedia.com [grokipedia.com]

- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. Sandmeyer Reaction | OpenOChem Learn [learn.openochem.org]

- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sandmeyer Reaction [organic-chemistry.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. dollycorporation.com [dollycorporation.com]

- 15. carlroth.com [carlroth.com]

An In-depth Technical Guide to 1-Bromo-2-methoxy-3,5-dimethylbenzene: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-methoxy-3,5-dimethylbenzene, also known as 2-Bromo-6-methoxy-m-xylene (CAS No. 65492-45-7), is a substituted aromatic halide that serves as a valuable building block in organic synthesis. Its unique substitution pattern, featuring a reactive bromine atom ortho to an activating methoxy group and flanked by two methyl groups, makes it a strategic component for the construction of complex molecular architectures. This guide provides a comprehensive overview of its commercial availability, synthesis, spectroscopic characterization, and its emerging role in medicinal chemistry and drug development. The strategic placement of its functional groups allows for selective transformations, particularly in the realm of cross-coupling reactions, enabling the introduction of diverse functionalities and the construction of novel scaffolds for bioactive molecules.

Commercial Availability

1-Bromo-2-methoxy-3,5-dimethylbenzene is commercially available from a number of chemical suppliers catering to the research and development sector. Its availability facilitates its use in both academic and industrial laboratories for a range of synthetic applications.

| Supplier | Purity | Quantity | Notes |

| BenchChem | For Research Use Only | Inquire | Catalog No. B1281342 |

| BLD Pharm | Inquire | Inquire | |

| Sunway Pharm Ltd | Inquire | Inquire | |

| Key Organics | 96% | 250mg, 1g | Building Block |

This table is not exhaustive and represents a snapshot of available suppliers. Researchers should consult current catalogs for the most up-to-date information on pricing and availability.

Synthesis of 1-Bromo-2-methoxy-3,5-dimethylbenzene

The synthesis of 1-Bromo-2-methoxy-3,5-dimethylbenzene is typically achieved through a two-step process starting from the readily available 3,5-dimethylphenol. This involves the methylation of the phenol to form 3,5-dimethylanisole, followed by a regioselective bromination.

Step 1: Methylation of 3,5-Dimethylphenol to 3,5-Dimethylanisole

The first step is the etherification of 3,5-dimethylphenol to protect the hydroxyl group and introduce the methoxy moiety. This is a standard Williamson ether synthesis.

Experimental Protocol:

-

To a solution of 3,5-dimethylphenol in a suitable solvent such as acetone or DMF, add a base (e.g., potassium carbonate or sodium hydride) portion-wise at room temperature.

-

Stir the mixture for 30 minutes to an hour to ensure complete deprotonation of the phenol.

-

Add a methylating agent, such as methyl iodide or dimethyl sulfate, dropwise to the reaction mixture.

-

Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3,5-dimethylanisole, which can be purified by distillation or column chromatography.

Step 2: Regioselective Bromination of 3,5-Dimethylanisole

The second and more critical step is the regioselective bromination of 3,5-dimethylanisole to introduce a bromine atom at the C2 position, ortho to the activating methoxy group. The methoxy group is a strong ortho-, para-director, while the two methyl groups are weaker ortho-, para-directors. The steric hindrance from the methyl groups and the strong activating effect of the methoxy group favor bromination at the C2 and C6 positions. Careful control of reaction conditions is necessary to achieve mono-bromination.

Experimental Protocol (Proposed):

-

Dissolve 3,5-dimethylanisole in a suitable solvent such as carbon tetrachloride or acetonitrile in a flask protected from light.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add one equivalent of N-bromosuccinimide (NBS) portion-wise to the stirred solution. The use of NBS often provides better regioselectivity and milder reaction conditions compared to liquid bromine.

-

Allow the reaction to stir at 0 °C and monitor its progress by TLC or GC-MS.

-

Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate) to isolate 1-Bromo-2-methoxy-3,5-dimethylbenzene.

Spectroscopic Characterization

Due to the lack of publicly available experimental spectra for 1-Bromo-2-methoxy-3,5-dimethylbenzene, the following data is predicted based on the analysis of its structure and comparison with similar compounds.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 6.85 | s | 1H | Ar-H |

| ~ 6.75 | s | 1H | Ar-H |

| ~ 3.80 | s | 3H | -OCH₃ |

| ~ 2.35 | s | 3H | Ar-CH₃ |

| ~ 2.30 | s | 3H | Ar-CH₃ |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 157 | C-OCH₃ |

| ~ 139 | C-CH₃ |

| ~ 138 | C-CH₃ |

| ~ 130 | Ar-CH |

| ~ 125 | Ar-CH |

| ~ 115 | C-Br |

| ~ 60 | -OCH₃ |

| ~ 22 | Ar-CH₃ |

| ~ 21 | Ar-CH₃ |

Predicted Mass Spectrum (EI)

The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximately 1:1 ratio).

| m/z | Relative Abundance | Assignment |

| 214/216 | Moderate | [M]⁺ |

| 199/201 | Moderate | [M - CH₃]⁺ |

| 135 | High | [M - Br]⁺ |

| 120 | Moderate | [M - Br - CH₃]⁺ |

| 91 | Moderate | [C₇H₇]⁺ (tropylium ion) |

Predicted Infrared (IR) Spectrum

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 2950-2850 | C-H stretch (aliphatic) |

| 1600, 1480 | C=C stretch (aromatic) |

| 1250 | C-O stretch (aryl ether) |

| 1050 | C-O stretch (aryl ether) |

| 850-800 | C-H bend (aromatic, out-of-plane) |

| 600-500 | C-Br stretch |

Applications in Drug Development

The synthetic utility of 1-Bromo-2-methoxy-3,5-dimethylbenzene lies in its ability to participate in a variety of cross-coupling reactions, which are fundamental transformations in modern drug discovery. The bromine atom serves as a versatile handle for the introduction of carbon-carbon and carbon-heteroatom bonds.

Role in Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions. The electron-donating methoxy group activates the ortho- and para-positions, facilitating oxidative addition to the palladium catalyst.

These reactions allow for the facile introduction of a wide range of substituents, including alkyl, alkenyl, alkynyl, aryl, and heteroaryl groups, as well as amino functionalities. This versatility is crucial for the rapid generation of compound libraries for high-throughput screening in the early stages of drug discovery. The steric hindrance provided by the two methyl groups can also influence the regioselectivity of these coupling reactions, potentially leading to the synthesis of unique and complex molecular scaffolds.

While specific examples of the use of 1-Bromo-2-methoxy-3,5-dimethylbenzene in the synthesis of marketed drugs are not yet widely reported, its structural motifs are present in a variety of biologically active molecules. Its utility as a building block for creating sterically hindered and electronically modulated biaryl and heteroaryl structures makes it a compound of significant interest for the synthesis of novel kinase inhibitors, GPCR modulators, and other therapeutic agents.

Conclusion

1-Bromo-2-methoxy-3,5-dimethylbenzene is a commercially available and synthetically accessible building block with significant potential in organic synthesis and drug discovery. Its unique substitution pattern allows for regioselective functionalization, particularly through modern cross-coupling methodologies. While detailed experimental data for this specific compound is somewhat limited in the public domain, this guide provides a comprehensive overview based on established chemical principles and data from analogous structures. As the demand for novel and complex molecular architectures in pharmaceutical research continues to grow, the utility of such strategically functionalized building blocks is expected to increase, making 1-Bromo-2-methoxy-3,5-dimethylbenzene a valuable tool for medicinal chemists.

References

Note: As specific literature detailing the synthesis, characterization, and application of 1-Bromo-2-methoxy-3,5-dimethylbenzene is limited, this reference list is representative of general methods and the commercial availability of this and related compounds. Researchers are encouraged to consult chemical supplier databases and synthetic methodology journals for the most current information.

-

Sunway Pharm Ltd. 1-Bromo-2-methoxy-3,5-dimethylbenzene. [Link]

-

Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. 1995 , 95 (7), 2457–2483. [Link]

-

Hartwig, J. F. Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism. Angewandte Chemie International Edition. 1998 , 37 (15), 2046–2067. [Link]

An In-depth Technical Guide to the Safety and Handling of 1-Bromo-2-methoxy-3,5-dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for 1-Bromo-2-methoxy-3,5-dimethylbenzene (CAS No. 65492-45-7). As a specialized aromatic building block in organic synthesis, particularly in the development of novel pharmaceutical agents, a thorough understanding of its properties and potential hazards is paramount for ensuring laboratory safety and experimental integrity. This document synthesizes critical safety data with practical, field-proven insights to empower researchers in its responsible use.

Chemical Identity and Properties

1-Bromo-2-methoxy-3,5-dimethylbenzene is a substituted aromatic compound with the molecular formula C₉H₁₁BrO. Its structure, featuring a bromine atom, a methoxy group, and two methyl groups on the benzene ring, makes it a versatile intermediate in synthetic chemistry.

Table 1: Physicochemical Properties of 1-Bromo-2-methoxy-3,5-dimethylbenzene

| Property | Value | Source |

| CAS Number | 65492-45-7 | [1] |

| Molecular Formula | C₉H₁₁BrO | [2] |

| Molecular Weight | 215.09 g/mol | [2] |

| Appearance | Not specified (likely a solid or liquid) | |

| Solubility | Not specified (likely soluble in organic solvents) |

Hazard Identification and GHS Classification

According to available Safety Data Sheets (SDS), 1-Bromo-2-methoxy-3,5-dimethylbenzene is classified as a hazardous substance. The Globally Harmonized System (GHS) classifications are summarized below.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |